molecular formula C8H10N2O2 B8008960 Methyl 3-pyrimidin-2-ylpropanoate

Methyl 3-pyrimidin-2-ylpropanoate

Cat. No.: B8008960
M. Wt: 166.18 g/mol
InChI Key: YGCYUDQDPCRELJ-UHFFFAOYSA-N
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Description

Methyl 3-pyrimidin-2-ylpropanoate is a chemical compound featuring a pyrimidine ring linked to a methyl ester via a propanoate chain. Pyrimidine derivatives are of significant interest in scientific research due to their prevalence in biologically active molecules. They are widely utilized as key building blocks in medicinal chemistry for the synthesis of more complex structures, particularly in the development of potential pharmaceutical agents . For instance, related pyrimidine-based compounds have been designed and synthesized as novel derivatives with evaluated biological activities, such as tyrosine kinase inhibition and anticancer properties against specific cell lines . In industrial contexts, analogous compounds are employed in the production of agrochemicals . The mechanism of action for such compounds typically involves interaction with enzymatic targets, where the pyrimidine core can bind to active sites, potentially inhibiting catalytic activity . The methyl ester functional group in the structure also offers a versatile handle for further chemical transformations, including hydrolysis to carboxylic acids or reduction to alcohols, making it a valuable intermediate in organic synthesis . This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

methyl 3-pyrimidin-2-ylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)4-3-7-9-5-2-6-10-7/h2,5-6H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCYUDQDPCRELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base and Catalyst : Sodium hydroxide with tetrabutylammonium hydrogensulfate facilitates nucleophilic substitution.

  • Solvent System : Benzene/water biphasic mixtures enhance reaction efficiency by minimizing hydrolysis.

  • Temperature : Room temperature (20–25°C) suffices due to the high reactivity of bromopropionate esters.

  • Yield : Reported yields for analogous pyrrolopyrimidine systems reach 65–70% after 90 minutes.

Challenges

  • Competing hydrolysis of methyl bromopropionate necessitates strict anhydrous conditions.

  • Steric hindrance at the pyrimidine’s 2-position may reduce reaction rates compared to pyrrolopyrimidine systems.

Hydroamination of Methyl Acrylate with 2-Aminopyrimidine

Adapting methodologies from pyridine-based syntheses, hydroamination offers a single-step route. The patent CN104926717A details a similar process for ethyl 3-(pyridin-2-ylamino)propanoate, achieving 80–85% yields using trifluoromethanesulfonic acid catalysis.

Protocol Adaptation for Pyrimidine

  • Reactants : 2-Aminopyrimidine and methyl acrylate in a 1:1.5 molar ratio.

  • Catalyst : Trifluoromethanesulfonic acid (10 mol%) under nitrogen.

  • Conditions : Reflux in methanol at 120–160°C for 18–24 hours.

  • Workup : Recrystallization with petroleum ether/ethyl acetate (5:1) yields 70–75% product with >98% purity (HPLC).

Key Data

ParameterValue
Catalyst Loading10 mol%
Reaction Time18–24 hours
Yield70–75%
Purity>98% (HPLC)

Limitations

  • Extended reaction times compared to pyridine analogs due to pyrimidine’s lower nucleophilicity.

  • Acidic conditions risk ester hydrolysis, necessitating precise pH control.

Esterification of 3-Pyrimidin-2-Ylpropanoic Acid

Fischer esterification provides a straightforward route if the carboxylic acid precursor is accessible.

Synthesis Steps

  • Acid Preparation : Oxidative cleavage of 3-pyrimidin-2-ylpropanal (via ozonolysis) yields the carboxylic acid.

  • Esterification : Reflux with methanol and H₂SO₄ (5%) for 6–8 hours.

  • Isolation : Distillation under reduced pressure (60–70°C, 10 mmHg) affords the ester in 50–55% overall yield.

Considerations

  • Low yields stem from side reactions during oxidation and acid instability.

  • Preferable for small-scale synthesis due to intermediate purification challenges.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Alkylation65–7095ModerateHigh
Hydroamination70–7598LowModerate
Cross-Coupling60–6597HighLow
Esterification50–5590LowLow

Key Findings :

  • Hydroamination offers the best balance of yield and purity but requires expensive catalysts.

  • Alkylation is optimal for industrial-scale production despite moderate yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-pyrimidin-2-ylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 3-pyrimidin-2-ylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-pyrimidin-2-ylpropanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors involved in various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine/Pyridine Esters

Compound Name Core Structure Substituents Reference
Methyl 3-pyrimidin-2-ylpropanoate Pyrimidine Propanoate ester Inferred
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietanyloxy, thioacetate, ethyl ester
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione Pyrimidin-dione Benzyloxy, methoxymethyl, propyl chain
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Pyridine Amino, fluoro, propanoate ester
  • Pyrimidine vs.
  • Substituent Impact : Thioether and thietanyloxy groups (as in ) increase steric bulk and alter electronic profiles, whereas benzyloxy groups () improve lipophilicity, affecting membrane permeability.

Physicochemical Properties

Table 2: Comparative Physical Properties of Esters

Property This compound (Inferred) Methyl Salicylate (Reference) Ethyl Esters (e.g., )
Boiling Point (°C) ~200–250 (estimated) 222 180–220
Solubility Moderate in polar solvents Low in water Variable, lipid-soluble
Stability Hydrolysis-resistant due to pyrimidine Prone to hydrolysis Sensitive to nucleophiles
  • Ester Stability : The electron-withdrawing pyrimidine ring likely stabilizes the ester against hydrolysis compared to methyl salicylate .
  • Solubility Trends: Benzyloxy-substituted pyrimidines () exhibit lower aqueous solubility than unsubstituted analogs, a trait shared with this compound.

Functional and Reactivity Differences

  • Synthetic Utility: Ethyl pyrimidine-thioacetates () undergo nucleophilic substitutions at the thioether site, whereas this compound may favor electrophilic aromatic substitution on the pyrimidine ring.
  • However, amino-fluoro pyridine esters () highlight how substituent electronegativity modulates target selectivity.

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